molecular formula C19H25N3O4 B2540627 Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 839680-57-8

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2540627
CAS No.: 839680-57-8
M. Wt: 359.426
InChI Key: WSDOHWGSVFNYEX-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C19H25N3O4 and a molecular weight of 359.426. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. The molecular weight is reported to be 359.426.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds using related structures. For example, studies have demonstrated the synthesis of benzothiophenes, coumarins, and pyrazoles through reactions involving similar ethyl ester compounds. These synthetic pathways highlight the versatility of these compounds in generating diverse heterocyclic frameworks, which are crucial in pharmaceutical chemistry and materials science (Bialy & Gouda, 2011).

Neuroprotective Applications

Compounds structurally related to ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate have been evaluated for their neuroprotective effects. For instance, derivatives have been investigated as multi-target therapeutic agents for neuroprotection, particularly in the context of Alzheimer's disease. These compounds have shown potential in inhibiting acetylcholinesterase activity, suggesting their utility in ameliorating symptoms related to neurodegenerative diseases (Lecanu et al., 2010).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of derivatives have been a significant focus of research. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the potential of these compounds in addressing antibiotic resistance (Lv et al., 2017).

Antioxidant Properties

Research into the antioxidant properties of these compounds has revealed promising results. For example, the synthesis and evaluation of new oxopyrrolidine derivatives as inhibitors of acetylcholinesterase and β-amyloid protein for anti-Alzheimer's applications have also uncovered significant antioxidant activities, which could contribute to their neuroprotective effects (Mohamed et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. Piperazine derivatives are often used in drugs and bioactive molecules, and their mechanisms of action can vary widely depending on the specific compound and its biological targets .

Future Directions

The future directions for research and development involving this compound are not specified in the retrieved data. Piperazine derivatives are widely used in the development of new drugs and bioactive molecules, suggesting potential future applications in these areas .

Properties

IUPAC Name

ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-26-19(25)21-10-8-20(9-11-21)16-12-17(23)22(18(16)24)15-7-5-6-13(2)14(15)3/h5-7,16H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDOHWGSVFNYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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